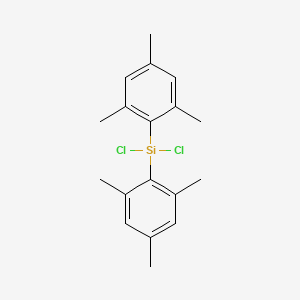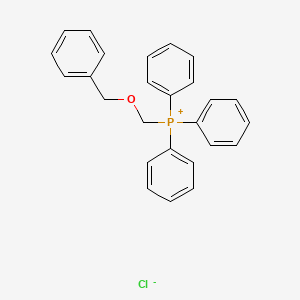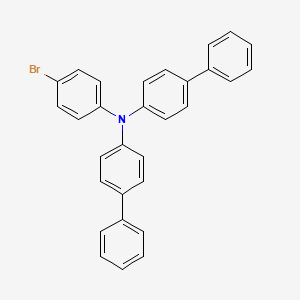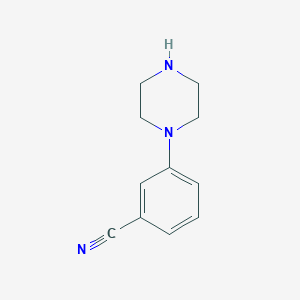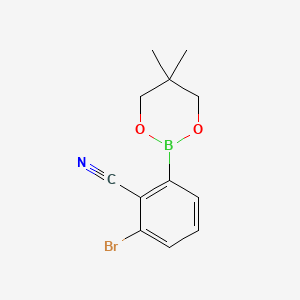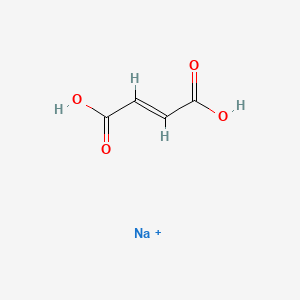
Fumaric acid, sodium salt
説明
Fumaric acid, sodium salt, also known as Sodium fumarate, is a compound with the molecular formula Na2C4H2O4 . It is the sodium salt of fumaric acid and is used as an acidity regulator in processed foods . It appears as an odorless, white, crystalline powder and is soluble in water .
Synthesis Analysis
Fumaric acid can be produced by the isomerization of maleic acid or glucose fermentation . The isomerization of maleic acid to fumaric acid can be achieved through several different methods. One method is the use of a strong base, such as sodium hydroxide or potassium hydroxide, to convert maleic acid into its salt form. The salt is then heated to a high temperature, causing it to undergo a dehydration reaction to form fumaric acid .Molecular Structure Analysis
Sodium fumarate has a molecular formula of Na2C4H2O4 . Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .Chemical Reactions Analysis
The thermal behavior of fumaric acid and its sodium salt has been investigated. On heating, sublimation of fumaric acid is observed, while the thermal decomposition of the sodium fumarate occurs with the formation of a mixture of sodium carbonate and carbonaceous residue .Physical And Chemical Properties Analysis
Sodium fumarate appears as an odorless, white, crystalline powder and is soluble in water . Fumaric acid is a crystalline solid which appears as colorless or white in color. Its melting point is 287 degrees C and its density is 1.635 gram per cubic cm .科学的研究の応用
-
Food and Beverage Industry
-
Pharmaceutical Industry
-
Manufacturing Industry
-
Biotechnology
- Fumaric acid is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .
- Numerous studies focus on improving the fermentation process not only by using renewable raw material and genetically modified microorganisms, but also by developing and applying different downstream techniques for easy recovery of fumaric acid from the fermented broth .
-
Neurology, Immunology, Dermatology and Bio-nanotechnology
-
Microbiology
-
Cosmetics
-
Energy Production
-
Chemical Synthesis
-
Flavor Enhancer
-
Antimicrobial Agent
-
Curing or Pickling Agent
-
Flavoring Agent or Adjuvant
-
Leavening Agent
-
pH Control Agent
-
Coagulant in Pudding Mixes
Safety And Hazards
Inhalation of fumaric acid, sodium salt may irritate the nose, throat, and upper respiratory tract. Contact may cause skin irritation and may be irritating to the eyes. It may be harmful if swallowed . Fumaric acid and its sodium salts can damage the kidney, digestive system, and liver, and cause flushing .
特性
IUPAC Name |
sodium;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKOZSIJXBAJG-TYYBGVCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NaO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaric acid, sodium salt | |
CAS RN |
7704-73-6 | |
| Record name | Sodium fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumaric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



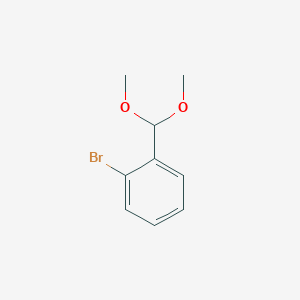
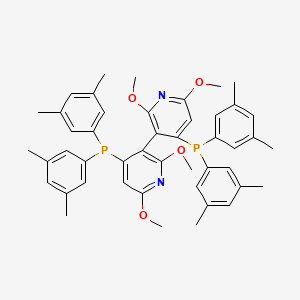

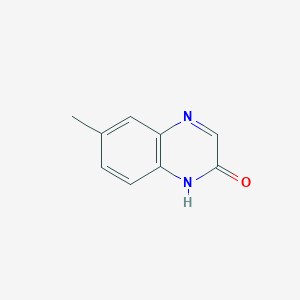
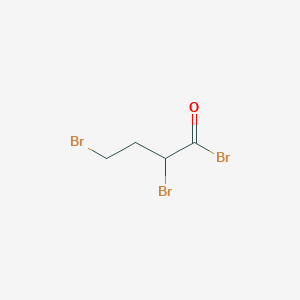
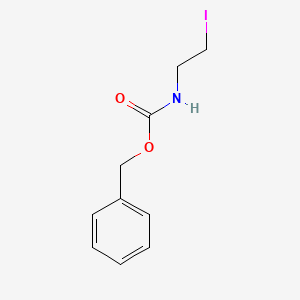
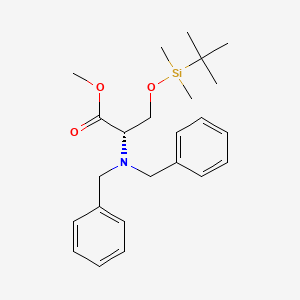
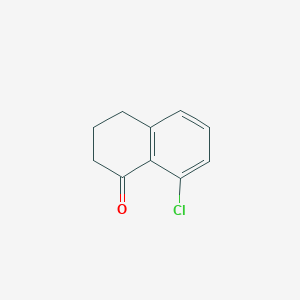
![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)
